cis-4-(Benzyloxy)tetrahydrofuran-3-ol
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Overview
Description
“Cis-4-(Benzyloxy)tetrahydrofuran-3-ol” is a chemical compound with the CAS Number: 123665-72-5 . It has a molecular weight of 194.23 . The IUPAC name for this compound is (3R,4S)-4-(benzyloxy)tetrahydrofuran-3-ol . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14O3/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m1/s1 . This code provides a specific standard for molecular structure representation.Mechanism of Action
The mechanism of action of cis-4-BTHF is not well understood. However, it is believed to act as a chiral building block, forming chiral intermediates in the synthesis of various organic compounds. Additionally, it is believed to act as a chiral catalyst in the synthesis of chiral compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of cis-4-BTHF are not well understood. However, it is believed to be non-toxic and non-irritating. Additionally, it is believed to have low volatility, making it suitable for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The main advantage of using cis-4-BTHF in laboratory experiments is its low volatility, which makes it suitable for use in a variety of laboratory experiments. Additionally, it is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, it is important to note that cis-4-BTHF is a chiral compound, meaning that it can form chiral intermediates in the synthesis of various organic compounds. As such, it is important to ensure that the correct form of cis-4-BTHF is used in the experiment.
Future Directions
There are a number of potential future directions for the use of cis-4-BTHF in scientific research. These include: further research into the mechanism of action of cis-4-BTHF; further research into the biochemical and physiological effects of cis-4-BTHF; further research into the synthesis of chiral auxiliaries using cis-4-BTHF; further research into the synthesis of pharmaceuticals using cis-4-BTHF; further research into the synthesis of chiral catalysts using cis-4-BTHF; further research into the synthesis of chiral compounds for use in drug discovery and development; and further research into the synthesis of chiral compounds for use in drug metabolism studies.
Synthesis Methods
The most common method for the synthesis of cis-4-BTHF is the hydrolysis of cis-4-(Benzyloxy)tetrahydrofuran-3-oloxy-1-methoxy-2-methyl-3-tetrahydrofuran (cis-4-(Benzyloxy)tetrahydrofuran-3-oloxy-1-methoxy-2-methyl-3-THF) with aqueous hydrochloric acid. This reaction produces cis-4-BTHF and 1-methoxy-2-methyl-3-tetrahydrofuran (1-methoxy-2-methyl-3-THF). The reaction is typically carried out at a temperature of 50-60°C, with a reaction time of 1-2 hours.
Scientific Research Applications
Cis-4-BTHF has been used in a variety of scientific research applications, including the synthesis of chiral auxiliaries, asymmetric synthesis, and the synthesis of pharmaceuticals. It has also been used in the synthesis of chiral compounds for use in drug discovery and development. Additionally, it has been used in the synthesis of chiral catalysts for the synthesis of chiral compounds. Additionally, cis-4-BTHF has been used in the synthesis of chiral compounds for use in drug metabolism studies.
properties
IUPAC Name |
(3R,4S)-4-phenylmethoxyoxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVLHINATFTNQV-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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